N-(3-chloropyridin-4-yl)pyridine-4-carboxamide
Overview
Description
N-(3-chloropyridin-4-yl)pyridine-4-carboxamide is a chemical compound with the molecular formula C11H8ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It’s worth noting that tridentate pincer ligands, such as this compound, have a defined region of positive charge and have good potential to act as anion receptors . They can also display hydrogen bond interactions that are essential in maintaining biological processes .
Mode of Action
The compound features three triflate anions in the asymmetric unit, two of which are connected to the pincer cation by strong N–H⋯O hydrogen bonds . This suggests that the compound may interact with its targets through hydrogen bonding, which could result in changes to the target’s structure or function.
Biochemical Pathways
Compounds with similar structures have been reported to embody interactions that have been utilized in various biochemical processes such as metal extraction, molecular switching, catalysis, and supramolecular assemblies .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing N-(3-chloropyridin-4-yl)pyridine-4-carboxamide involves the reaction of pyridine-4-carboxylic acid with 3-chloropyridine-4-amine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropyridin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the 3-chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Pyridine-4-carboxamide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloropyridin-4-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridine-4-carboxamide
- N-(pyridin-3-yl)pyridine-4-carboxamide
- N-(pyridin-2-yl)pyridine-4-carboxamide
Uniqueness
N-(3-chloropyridin-4-yl)pyridine-4-carboxamide is unique due to the presence of the chlorine atom in the 3-position of the pyridine ring. This substitution can significantly alter the compound’s reactivity and biological activity compared to its non-chlorinated analogs .
Properties
IUPAC Name |
N-(3-chloropyridin-4-yl)pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-9-7-14-6-3-10(9)15-11(16)8-1-4-13-5-2-8/h1-7H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMBGZDOXJUSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=C(C=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49828039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.